ethyl 3-{[(2-ethoxyphenoxy)acetyl]amino}benzoate
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Overview
Description
Ethyl 3-{[(2-ethoxyphenoxy)acetyl]amino}benzoate is a compound of interest in the field of organic chemistry and pharmacology, with potential applications in synthesizing heterocyclic systems and other complex chemical structures.
Synthesis Analysis
- Synthesis of similar compounds often involves multi-step reactions starting from acetoacetic esters or other precursors. For instance, Lovro Selič, S. Grdadolnik, and B. Stanovnik (1997) described the preparation of related compounds in three steps from acetoacetic esters, used for synthesizing various heterocyclic systems (Selič, Grdadolnik, & Stanovnik, 1997).
Molecular Structure Analysis
- The molecular structure of such compounds is often characterized using spectroscopic methods such as IR, Raman, NMR, and X-ray diffraction. İ. Koca et al. (2014) used these methods to characterize a similar compound, providing insights into the molecular geometry and electronic structure (Koca, Sert, Gümüş, Kani, & Çırak, 2014).
Chemical Reactions and Properties
- Ethyl 3-{[(2-ethoxyphenoxy)acetyl]amino}benzoate can undergo various chemical transformations, leading to the synthesis of diverse heterocyclic compounds. Gorazd Soršak et al. (1995) demonstrated the synthesis of heteroaryl substituted β-amino- α,β- -dehydro—amino acid derivatives from similar compounds (Soršak, Sinur, Golič, & Stanovnik, 1995).
Physical Properties Analysis
- The physical properties, such as crystal structure and hydrogen bonding, are crucial for understanding the compound's behavior. Zhenfeng Zhang, Yanbo Wu, and Guisheng Zhang (2011) investigated similar compounds, highlighting the importance of nonhydrogen bonding interactions in the crystal packing (Zhang, Wu, & Zhang, 2011).
Chemical Properties Analysis
- The chemical properties, including reactivity and stability, are shaped by the compound's molecular structure. Masa-aki Kakimoto et al. (1982) explored the transformation of a related compound into ethyl 2-aminopropenoate with various substituents, demonstrating its reactivity (Kakimoto, Mariko, Kondo, & Hiyama, 1982).
properties
IUPAC Name |
ethyl 3-[[2-(2-ethoxyphenoxy)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-3-23-16-10-5-6-11-17(16)25-13-18(21)20-15-9-7-8-14(12-15)19(22)24-4-2/h5-12H,3-4,13H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRQBTBJIJAVHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-{[(2-ethoxyphenoxy)acetyl]amino}benzoate |
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